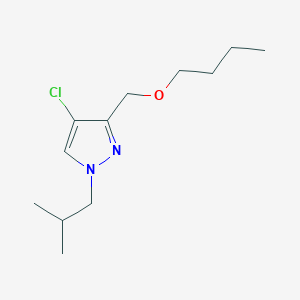

![molecular formula C19H12F6N2OS B2831076 2-[3-(三氟甲基)苯甲基]-N-[3-(三氟甲基)苯基]-1,3-噻唑-4-甲酰胺 CAS No. 478042-41-0](/img/structure/B2831076.png)

2-[3-(三氟甲基)苯甲基]-N-[3-(三氟甲基)苯基]-1,3-噻唑-4-甲酰胺

货号 B2831076

CAS 编号:

478042-41-0

分子量: 430.37

InChI 键: POSVYGJUZMZWOV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

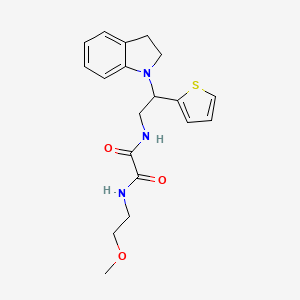

The compound “2-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, trifluoromethyl groups can be introduced by treating carboxylic acids with sulfur tetrafluoride . In another example, a 3,5-bis (trifluoromethyl)benzyl modified triazine-based covalent organic framework was synthesized .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the overall molecular structure and reactivity of the compound.Chemical Reactions Analysis

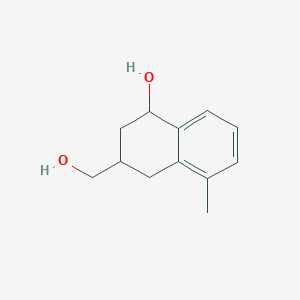

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical And Chemical Properties Analysis

The trifluoromethyl group contributes to the physical and chemical properties of the compound. For instance, it has a significant electronegativity . The compound “3-(Trifluoromethyl)benzylamine” has a density of 1.222 g/mL at 25 °C, a boiling point of 93.0°C to 97.0°C (22.0mmHg), and a refractive index of 1.4620 to 1.4640 .科学研究应用

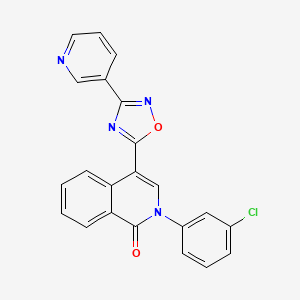

- The compound exhibits promising antibacterial activity. Researchers have designed and synthesized N-(trifluoromethyl)phenyl-substituted pyrazole derivatives, some of which effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria. Notably, these derivatives prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. They even outperform the control antibiotic vancomycin .

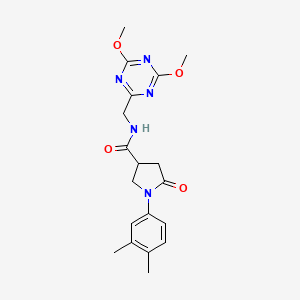

- Covalent organic frameworks (COFs) play a crucial role in Li-S batteries by suppressing the shuttle effect. A 3,5-bis(trifluoromethyl)benzyl-modified triazine-based COF has been synthesized for this purpose. Its high electronegativity and substantial spatial hindrance effectively inhibit the diffusion of polysulfides, leading to improved battery capacity and cycling stability .

- The trifluoromethyl group within this compound is widely used in promoting organic transformations. Specifically, the 3,5-bis(trifluoromethyl)phenyl motif finds ubiquitous application in H-bond catalysts and other chemical reactions .

- The trifluoromethyl group has gained prominence in materials science. It plays a crucial role in designing pharmaceuticals, agrochemicals, and other functional materials. Researchers continue to explore its impact on material properties and applications .

- Investigations into the effects of trifluoromethyl and tert-butyl moieties on optoelectronic properties have revealed interesting findings. The compound’s unique structure contributes to its behavior in various optoelectronic devices .

- Studies on the mode of action of this compound indicate that it has a broad range of inhibitory effects on bacterial cell function. This suggests potential targets with global impact, making it a valuable candidate for further research .

Antimicrobial Agents

Li-S Batteries

Organic Transformations

Materials Science

Optoelectronic Properties

Broad-Spectrum Inhibition

未来方向

属性

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F6N2OS/c20-18(21,22)12-4-1-3-11(7-12)8-16-27-15(10-29-16)17(28)26-14-6-2-5-13(9-14)19(23,24)25/h1-7,9-10H,8H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSVYGJUZMZWOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![8-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830993.png)

![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2830995.png)

![ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2830996.png)

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830998.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine](/img/structure/B2831009.png)

![4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether](/img/structure/B2831012.png)

![N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2831014.png)

![ethyl [6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2831016.png)